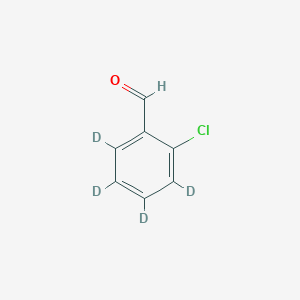
(41R,42R)-8,11,14,17-Tetraoxa-3,5-diaza-1,7(1,3)-dibenzena-4(1,2)-cyclohexanacycloheptadecaphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(41R,42R)-8,11,14,17-Tetraoxa-3,5-diaza-1,7(1,3)-dibenzena-4(1,2)-cyclohexanacycloheptadecaphane is a complex organic compound characterized by its unique structure, which includes multiple oxygen and nitrogen atoms integrated into a large, cyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (41R,42R)-8,11,14,17-Tetraoxa-3,5-diaza-1,7(1,3)-dibenzena-4(1,2)-cyclohexanacycloheptadecaphane typically involves multi-step organic reactions. The process begins with the preparation of the core benzene rings, followed by the introduction of oxygen and nitrogen atoms through specific reagents and catalysts. Common reaction conditions include:
Temperature: Reactions are often conducted at controlled temperatures ranging from -78°C to room temperature.
Solvents: Solvents such as dichloromethane, tetrahydrofuran, and ethanol are frequently used.
Catalysts: Palladium, platinum, and other transition metal catalysts are employed to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. Automation and continuous monitoring systems are often implemented to optimize the synthesis process.
化学反応の分析
Types of Reactions
(41R,42R)-8,11,14,17-Tetraoxa-3,5-diaza-1,7(1,3)-dibenzena-4(1,2)-cyclohexanacycloheptadecaphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (41R,42R)-8,11,14,17-Tetraoxa-3,5-diaza-1,7(1,3)-dibenzena-4(1,2)-cyclohexanacycloheptadecaphane is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding. It is also explored for its potential as a drug delivery agent due to its ability to encapsulate small molecules.
Medicine
In medicine, research is focused on the compound’s potential therapeutic effects. Its ability to form stable complexes with metal ions is investigated for applications in imaging and diagnostics, as well as in the development of new pharmaceuticals.
Industry
Industrially, this compound is explored for its use in materials science, particularly in the development of new polymers and nanomaterials with unique properties.
作用機序
The mechanism by which (41R,42R)-8,11,14,17-Tetraoxa-3,5-diaza-1,7(1,3)-dibenzena-4(1,2)-cyclohexanacycloheptadecaphane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, and engage in hydrophobic interactions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Crown Ethers: Similar in their ability to complex with metal ions, but differ in their ring size and the number of oxygen atoms.
Cryptands: These compounds also form complexes with metal ions but have a more rigid structure compared to (41R,42R)-8,11,14,17-Tetraoxa-3,5-diaza-1,7(1,3)-dibenzena-4(1,2)-cyclohexanacycloheptadecaphane.
Calixarenes: These are cyclic compounds with phenolic units, similar in their ability to encapsulate small molecules but differ in their structural flexibility.
Uniqueness
This detailed overview highlights the significance and versatility of this compound in various scientific domains
特性
分子式 |
C26H36N2O4 |
|---|---|
分子量 |
440.6 g/mol |
IUPAC名 |
(4R,9R)-17,20,23,26-tetraoxa-3,10-diazatetracyclo[25.3.1.112,16.04,9]dotriaconta-1(31),12(32),13,15,27,29-hexaene |
InChI |
InChI=1S/C26H36N2O4/c1-2-10-26-25(9-1)27-19-21-5-3-7-23(17-21)31-15-13-29-11-12-30-14-16-32-24-8-4-6-22(18-24)20-28-26/h3-8,17-18,25-28H,1-2,9-16,19-20H2/t25-,26-/m1/s1 |
InChIキー |
PRVQLIQFJVFWJA-CLJLJLNGSA-N |
異性体SMILES |
C1CC[C@@H]2[C@@H](C1)NCC3=CC(=CC=C3)OCCOCCOCCOC4=CC=CC(=C4)CN2 |
正規SMILES |
C1CCC2C(C1)NCC3=CC(=CC=C3)OCCOCCOCCOC4=CC=CC(=C4)CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(1,3-benzodioxol-5-yl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057069.png)







![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride](/img/structure/B12057132.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12057161.png)
![benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12057164.png)
![4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B12057167.png)
